4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride
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Overview
Description
4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride is a chemical compound with the molecular formula C14H17ClF3N3S. It is known for its unique structure, which includes a trifluoromethylthio group attached to a phenyl ring, a piperazine ring, and a propiononitrile group.
Preparation Methods
The synthesis of 4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Chemical Reactions Analysis
4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in its binding affinity and selectivity towards certain enzymes and receptors. The piperazine ring enhances its stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride can be compared with other similar compounds such as:
4-[3-(Trifluoromethyl)phenyl]piperazine: This compound lacks the thio group, which may result in different chemical and biological properties.
1-[3-(Trifluoromethyl)phenyl]piperazine: Similar structure but without the propiononitrile group, affecting its reactivity and applications
Properties
CAS No. |
50786-82-8 |
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Molecular Formula |
C14H17ClF3N3S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-[4-[3-(trifluoromethylsulfanyl)phenyl]piperazin-1-yl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C14H16F3N3S.ClH/c15-14(16,17)21-13-4-1-3-12(11-13)20-9-7-19(8-10-20)6-2-5-18;/h1,3-4,11H,2,6-10H2;1H |
InChI Key |
JDGNUSJAGYKVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)SC(F)(F)F.Cl |
Origin of Product |
United States |
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